Cas no 2408964-04-3 (3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride)

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride structure
2408964-04-3 structure
Product name:3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
CAS No:2408964-04-3
MF:C12H21ClN4O
MW:272.774341344833
CID:6291375
PubChem ID:165677853

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2408964-04-3
    • 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
    • Z4164686939
    • EN300-7501013
    • Inchi: 1S/C12H20N4O.ClH/c1-7(2)16-11(14-15-12(16)17)10-9(5-6-13-10)8-3-4-8;/h7-10,13H,3-6H2,1-2H3,(H,15,17);1H
    • InChI Key: LEJJJULKZIDZIY-UHFFFAOYSA-N
    • SMILES: Cl.O=C1NN=C(C2C(CCN2)C2CC2)N1C(C)C

Computed Properties

  • Exact Mass: 272.1403890g/mol
  • Monoisotopic Mass: 272.1403890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7501013-0.1g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2408964-04-3 95.0%
0.1g
$515.0 2025-03-10
Enamine
EN300-7501013-0.25g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2408964-04-3 95.0%
0.25g
$735.0 2025-03-10
Enamine
EN300-7501013-0.05g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2408964-04-3 95.0%
0.05g
$344.0 2025-03-10
Enamine
EN300-7501013-1.0g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2408964-04-3 95.0%
1.0g
$1485.0 2025-03-10
Enamine
EN300-7501013-10.0g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2408964-04-3 95.0%
10.0g
$6390.0 2025-03-10
Aaron
AR028TTG-500mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2408964-04-3 95%
500mg
$1618.00 2025-02-17
Aaron
AR028TTG-1g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2408964-04-3 95%
1g
$2067.00 2025-02-17
Aaron
AR028TTG-50mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2408964-04-3 95%
50mg
$498.00 2025-02-17
Aaron
AR028TTG-250mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2408964-04-3 95%
250mg
$1036.00 2025-02-17
Aaron
AR028TTG-5g
3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2408964-04-3 95%
5g
$5950.00 2025-02-17

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride Related Literature

Additional information on 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Comprehensive Analysis of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 2408964-04-3)

The compound 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 2408964-04-3) represents a structurally unique heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its complex nomenclature highlights the presence of a cyclopropylpyrrolidine core fused with a dihydrotriazolone scaffold, further modified by an isopropyl group and stabilized as a hydrochloride salt. This molecular architecture has garnered attention in drug discovery circles due to its balanced lipophilicity and hydrogen-bonding capacity—key properties for modulating biological targets.

Recent trends in medicinal chemistry emphasize the importance of pyrrolidine-containing compounds as privileged structures for central nervous system (CNS) drug development. The 3-cyclopropyl substitution in this molecule enhances metabolic stability while potentially reducing off-target effects—a critical consideration for neurodegenerative disease research. Computational studies suggest the 4,5-dihydro-1H-1,2,4-triazol-5-one moiety may serve as a bioisostere for carboxylic acids, offering improved membrane permeability compared to traditional acidic groups.

Analytical characterization of CAS No. 2408964-04-3 reveals exceptional purity profiles when synthesized under optimized conditions. Advanced techniques including HPLC-MS and NMR spectroscopy confirm the structural integrity of both the free base and hydrochloride forms. Researchers particularly value the compound's crystalline properties, which facilitate X-ray diffraction studies for precise conformational analysis of the pyrrolidin-2-yl ring system.

The propan-2-yl (isopropyl) substituent at position 4 introduces steric control elements that influence molecular recognition events. This feature aligns with current pharmaceutical design strategies seeking to optimize target engagement kinetics. Structure-activity relationship (SAR) studies of analogous compounds suggest the 1,2,4-triazol-5-one component may contribute to selective kinase inhibition—an area of intense investigation for oncology applications.

From a synthetic chemistry perspective, the cyclopropylpyrrolidine building block presents interesting challenges in stereocontrol. Recent publications describe innovative asymmetric synthesis routes that preserve the chiral integrity of the pyrrolidin-2-yl center—a crucial factor for biological activity. The hydrochloride salt form (CAS No. 2408964-04-3) offers practical advantages in formulation development, including enhanced solubility in aqueous systems compared to the free base.

Emerging applications in PET radiopharmaceuticals have brought renewed focus to triazolone-containing scaffolds like this compound. The 3-cyclopropyl group's metabolic stability makes it attractive for tracer development, while the dihydro-1H-1,2,4-triazol-5-one core provides sites for radioisotope incorporation. These characteristics position the molecule as a potential precursor for diagnostic imaging agents targeting neurological disorders.

Environmental fate studies indicate that the hydrochloride salt of this compound demonstrates favorable biodegradation profiles under standard OECD test conditions. The cyclopropyl ring shows unexpected metabolic pathways compared to larger cycloalkyl groups, suggesting unique enzymatic processing. Such findings are valuable for green chemistry initiatives seeking to reduce pharmaceutical environmental footprints.

Thermal analysis data reveal that the 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride maintains stability across a wide temperature range, with decomposition onset above 200°C. This thermal resilience supports its use in high-temperature processing during formulation development. Differential scanning calorimetry (DSC) studies show distinct polymorphic behavior that could be exploited for intellectual property protection strategies.

The scientific community continues to explore novel derivatives based on this scaffold, particularly modifications to the propan-2-yl group and triazolone nitrogen atoms. Such structure diversification efforts aim to optimize pharmacokinetic properties while maintaining the core pharmacophore features. The compound's CAS registry number (2408964-04-3) serves as an essential identifier for tracking these developments across global research databases.

Recent patent analyses reveal growing interest in pyrrolidine-triazolone hybrids for treating rare genetic disorders. The specific spatial arrangement of the 3-cyclopropyl and isopropyl groups in this molecule appears to confer selective protein binding characteristics. These findings align with precision medicine approaches that demand highly specific molecular recognition properties.

In formulation science, the hydrochloride salt of this compound demonstrates excellent compatibility with common pharmaceutical excipients. Preformulation studies indicate optimal stability in pH ranges from 3 to 6, making it suitable for oral dosage forms. The 4,5-dihydro-1H-1,2,4-triazol-5-one component shows minimal hygroscopicity—an advantage for manufacturing processes in humid environments.

Cutting-edge molecular modeling suggests the cyclopropylpyrrolidine moiety may induce unique conformational restrictions that enhance target selectivity. This computational insight drives rational design of second-generation analogs with improved therapeutic indices. Researchers particularly note the compound's ability to maintain membrane permeability while achieving high aqueous solubility—a rare combination in small molecule drug development.

The global market for pyrrolidine-based pharmaceutical intermediates continues to expand, with CAS No. 2408964-04-3 representing an important reference compound in this category. Its structural complexity challenges traditional synthetic approaches while offering opportunities for innovative manufacturing technologies like continuous flow chemistry. These advancements could significantly reduce production costs for related therapeutic candidates.

As regulatory agencies emphasize thorough characterization of new chemical entities, the well-documented properties of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride provide valuable benchmarking data. The compound's comprehensive analytical profile supports its use as a reference standard in method development and quality control laboratories worldwide.

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